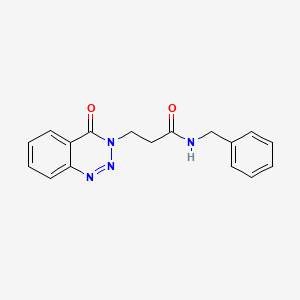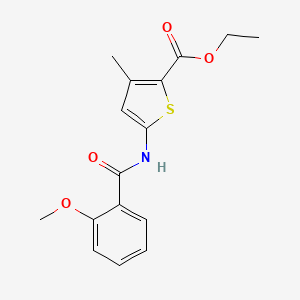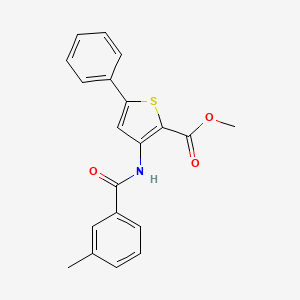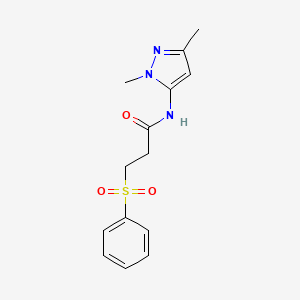
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide (MDIC) is a cyclopropane-containing compound with an isoindole ring structure. It has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. MDIC has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, MDIC has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. In particular, this compound has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts by targeting specific proteins and enzymes involved in the regulation of cellular processes. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways. Furthermore, this compound has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively insoluble in water, which can limit its use in certain experiments. Furthermore, this compound has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
The potential applications of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide are vast, and there are several potential future directions for research and development. For example, further research into the mechanism of action of this compound could lead to the development of more effective and specific drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies. Furthermore, further research into the structure and synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the pharmacokinetics of this compound could lead to the development of more effective and specific drug delivery systems.
Métodos De Síntesis
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can be synthesized using a variety of methods. The most common method involves the reaction of an isoindole-containing compound with a cyclopropane-containing compound in the presence of a base. The reaction is typically carried out at room temperature and can be completed in minutes. The resulting product is a cyclopropane-containing isoindole-ring structure, which is then purified and characterized.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGDVTUPGTYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)